2-(Pyridin-2-ylthio)ethanamine
Overview
Description
2-(Pyridin-2-ylthio)ethanamine is a compound that is closely related to various pyridine derivatives which have been extensively studied due to their interesting chemical properties and potential applications. The compound itself is not directly mentioned in the provided papers, but its structural analogs have been synthesized and characterized, providing insights into its possible behavior and applications. For instance, 2-(pyridin-2-yl)ethanol has been used as a protecting group for carboxylic acids, indicating the reactivity of the pyridin-2-yl moiety in various chemical contexts .
Synthesis Analysis
The synthesis of related compounds involves the reaction of pyridine derivatives with other chemical entities to form new structures. For example, the monomer 2-(pyridin-2-yl)ethyl methacrylate was synthesized and polymerized, suggesting that similar methods could be applied to synthesize 2-(Pyridin-2-ylthio)ethanamine by introducing the thio and amine functionalities . Additionally, the condensation of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine under specific conditions resulted in a tetradentate ligand, which could hint at the synthesis route for the target compound .
Molecular Structure Analysis
The molecular structure of pyridine derivatives has been determined using various spectroscopic and X-ray diffraction methods. For instance, the crystal structure of a related compound, 2-(4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-(3-methyl-3-phenyl-cyclobutyl)-ethanone, was elucidated, which provides a basis for understanding the structural aspects of 2-(Pyridin-2-ylthio)ethanamine . The molecular structure is crucial for predicting the reactivity and interaction of the compound with other molecules.
Chemical Reactions Analysis
The chemical reactivity of pyridine derivatives can be inferred from the studies on similar compounds. For example, the 2-(pyridin-2-yl)ethyl protecting group can be hydrolyzed under alkaline conditions, suggesting that 2-(Pyridin-2-ylthio)ethanamine might also undergo specific reactions under certain conditions . The complexation reactions with metals, as seen with copper(II) and cadmium(II) ions, indicate that the target compound may also form stable complexes with metal ions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are characterized by their spectroscopic data and crystal structures. The IR, NMR, and UV-Visible spectra provide information about the functional groups and electronic structure of the molecules . The crystal structures reveal the molecular conformation and intermolecular interactions, which are essential for understanding the compound's stability and reactivity . These analyses are critical for predicting the behavior of 2-(Pyridin-2-ylthio)ethanamine in various environments and its potential applications in chemical synthesis and material science.
Scientific Research Applications
DNA Binding and Cytotoxicity Studies
2-(Pyridin-2-ylthio)ethanamine derivatives have been explored for their DNA binding capabilities and cytotoxic effects. For instance, complexes of this compound with copper (Cu(II)) demonstrate significant DNA binding propensity and minor structural changes in calf thymus DNA. These studies suggest potential applications in understanding DNA interactions and developing therapeutic agents. The cytotoxicity assays indicate that these complexes exhibit moderate toxicity to various cancer cell lines, with IC50 values ranging between 37 and 156 μM, highlighting their potential in cancer research (Kumar et al., 2012).
Corrosion Inhibition
The compound has been identified as a crucial component in synthesizing cadmium(II) Schiff base complexes. These complexes have shown notable corrosion inhibition properties on mild steel, particularly in acidic environments. This suggests their potential use in developing new materials for corrosion protection, an essential aspect of materials science and engineering (Das et al., 2017).
Catalytic Applications
Several studies have highlighted the use of 2-(Pyridin-2-ylthio)ethanamine derivatives in catalytic applications. For example, palladium(II) complexes of (imino)pyridine ligands, including this compound, have shown effectiveness as catalysts in ethylene oligomerization and methoxycarbonylation of olefins. These findings are significant in the field of industrial chemistry, where efficient and selective catalysts are highly sought-after (Nyamato et al., 2015; Zulu et al., 2020).
Anticancer Activity
Derivatives of 2-(Pyridin-2-ylthio)ethanamine have been synthesized and evaluated for their anticancer activities. For instance, piperazine-2,6-dione derivatives, including those derived from pyridin-2-ylmethanamine (a related compound), have shown promising anticancer activity against various cancer cell lines at specific concentrations. Such studies contribute to the development of new chemotherapeutic agents (Kumar et al., 2013).
Environmental Sensing
Research has also focused on developing highly sensitive and selective electrochemical sensors using derivatives of 2-(Pyridin-2-ylthio)ethanamine. These sensors have been effective in detecting trace levels of heavy metal ions like mercury and cadmium in aqueous systems. Such advancements are crucial in environmental monitoring and pollution control (Shah et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-pyridin-2-ylsulfanylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S/c8-4-6-10-7-3-1-2-5-9-7/h1-3,5H,4,6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWULHZPKLFOQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-2-ylthio)ethanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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